molecular formula C12H20BrNOS B8411671 3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

Cat. No. B8411671
M. Wt: 306.26 g/mol
InChI Key: HZBQMIDVWZPJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one is a useful research compound. Its molecular formula is C12H20BrNOS and its molecular weight is 306.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

Molecular Formula

C12H20BrNOS

Molecular Weight

306.26 g/mol

IUPAC Name

3-(4-bromobutyl)-1-thia-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C12H20BrNOS/c13-8-4-5-9-14-10-16-12(11(14)15)6-2-1-3-7-12/h1-10H2

InChI Key

HZBQMIDVWZPJRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(CS2)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(4-bromobutyl)-4-thiazolidinone (25 g) in tetrahydrofuran (350 ml) cooled to -60° C., was added 1,5-diiodopentane (100 g). The resulting slurry was allowed to cool to -65° C. and a solution of lithium bis(trimethylsilyl)amide in hexanes (220 ml) was added dropwise over a period of 30 minutes while maintaining the internal temperature at or below -55° C. The resulting mixture was stirred for 15 minutes and the internal temperature allowed to rise to 0° C. 0.5N HCl (500 ml) was added to quench the reaction and the mixture was concentrated in vacuo to remove the THF. The aqueous mixture was extracted twice with 250 ml portions of ether, washed with water (400 ml) and brine (400 ml), dried (Na2SO4) and concentrated to a liquid. The liquid was chromatographed on silica gel (elution with 20% ethyl acetate/hexane) to give a liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
220 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

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